An In-depth Technical Guide to Boc-L-cyclohexylalanine NHS Ester: Properties, Handling, and Application
An In-depth Technical Guide to Boc-L-cyclohexylalanine NHS Ester: Properties, Handling, and Application
Introduction: The Strategic Advantage of a Bulky, Hydrophobic Amino Acid in Bioconjugation
In the landscape of peptide synthesis and bioconjugation, the repertoire of available building blocks dictates the accessible chemical space for novel therapeutics and research tools. N-α-tert-butoxycarbonyl-L-cyclohexylalanine N-hydroxysuccinimide ester (Boc-L-Cha-OSu), is a specialized amine-reactive building block that offers unique properties for researchers. This activated ester of a non-canonical amino acid provides a strategic tool for introducing a bulky, hydrophobic cyclohexyl moiety onto proteins, peptides, or other amine-containing molecules.
The cyclohexylalanine side chain is a saturated analog of phenylalanine, which can enhance the hydrophobicity of peptides, influencing their folding, stability, and interaction with biological membranes.[1][] This modification is particularly valuable in drug development for improving the pharmacokinetic properties of peptide-based drugs.[1] The N-hydroxysuccinimide (NHS) ester is a highly efficient activating group for carboxylic acids, enabling facile and specific formation of stable amide bonds with primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of a protein.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core physical properties of Boc-L-cyclohexylalanine NHS ester, best practices for its handling and storage, and a detailed protocol for its application in bioconjugation.
Part 1: Core Physicochemical Properties
Understanding the fundamental physical and chemical properties of a reagent is paramount for its successful application. The data for Boc-L-cyclohexylalanine NHS ester are summarized below. While experimental data for this specific compound is not widely published, properties can be reliably inferred from its constituent parts (Boc-cyclohexylalanine) and closely related NHS ester compounds.
| Property | Value | Source / Rationale |
| Chemical Name | (S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoate | IUPAC Nomenclature |
| Synonyms | Boc-L-cyclohexylalanine-OSu, Boc-Cha-OSu, N-Boc-L-cyclohexylalanine N-hydroxysuccinimide ester | Common laboratory shorthand |
| CAS Number | 143118-52-9 | Chemical Abstracts Service Registry Number |
| Molecular Formula | C₁₈H₂₈N₂O₆ | Calculated from structure |
| Molecular Weight | 368.42 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid/powder | Typical appearance for protected amino acids and their NHS esters.[] |
| Melting Point | >160 °C (Est.) | Estimated based on similar compounds like Boc-Ala-OSu (161-165 °C).[4] The bulky side chain may increase this value. |
| Solubility | Soluble in DMF, DMSO, Dioxane, THF, CH₃CN. Sparingly soluble in water. | NHS esters are typically soluble in anhydrous organic solvents.[3] Hydrolysis occurs rapidly in aqueous solutions. |
| Optical Rotation | [α]²⁰/D: Negative value (Est.) | The L-configuration and structures of related compounds (e.g., Boc-L-alanine) suggest a negative rotation.[5] |
Part 2: Scientific Integrity & Field-Proven Insights
Expertise in Action: Causality Behind Handling and Storage
The utility of Boc-L-cyclohexylalanine NHS ester is directly tied to the integrity of the N-hydroxysuccinimide ester group. This group is highly reactive, which is desirable for conjugation but also makes it susceptible to degradation, primarily through hydrolysis.
The Competing Reactions: Aminolysis vs. Hydrolysis
The core of using an NHS ester involves a nucleophilic acyl substitution. The intended reaction is aminolysis , where a primary amine from the target molecule attacks the activated carbonyl carbon, forming a stable amide bond and releasing NHS as a byproduct. However, a competing and undesirable reaction is hydrolysis , where water acts as the nucleophile, cleaving the ester and reverting the compound to the inactive Boc-L-cyclohexylalanine carboxylic acid.
This dynamic necessitates rigorous control over environmental conditions.
Trustworthy Protocols: A Self-Validating System for Storage
To ensure maximum reactivity and reproducible results, a strict storage and handling protocol is non-negotiable.
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Long-Term Storage: The solid reagent must be stored at -20°C or below, under desiccation.[4] The original vial should be tightly sealed. For bulk quantities, it is highly advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to prevent repeated exposure of the entire batch to atmospheric moisture.
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Equilibration is Critical: Before opening a vial of the reagent, it must be allowed to warm completely to room temperature while still sealed (typically 20-30 minutes). Opening a cold vial will cause atmospheric moisture to condense directly onto the reactive powder, leading to rapid hydrolysis and inactivation.
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Solvent Choice: For preparing stock solutions, use only high-quality, anhydrous (or "dry") dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Stock Solution Storage: Stock solutions in anhydrous solvents are significantly less stable than the solid powder. They should be prepared fresh for each experiment. If short-term storage is unavoidable, aliquot into single-use volumes and store at -20°C, again with protection from moisture. Avoid repeated freeze-thaw cycles.
Part 3: Experimental Protocol & Workflow Visualization
This section provides a detailed, step-by-step methodology for a typical protein labeling experiment.
Protocol: Labeling a Protein with Boc-L-cyclohexylalanine NHS Ester
Objective: To covalently conjugate Boc-L-cyclohexylalanine to primary amines (lysine residues and N-terminus) of a target protein.
Materials:
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Boc-L-cyclohexylalanine NHS ester
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Target protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO or DMF
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Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (Note: Do not use buffers containing primary amines like Tris or glycine)
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification system (e.g., dialysis cassette, spin desalting column)
Methodology:
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Reagent Preparation (Perform Immediately Before Use):
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Allow the vial of Boc-L-cyclohexylalanine NHS ester to equilibrate to room temperature.
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Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO. For example, to make 100 µL of a 10 mM solution, dissolve 0.368 mg of the reagent in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
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Protein Preparation:
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Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer like PBS. If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into PBS first.
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Conjugation Reaction:
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The stoichiometry of the reaction (molar ratio of NHS ester to protein) must be optimized for each specific protein. A common starting point is a 20-fold molar excess of the NHS ester.
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Calculation Example: For a 150 kDa protein (1 µM) in 1 mL, you would need a final NHS ester concentration of 20 µM. Add 2 µL of the 10 mM stock solution to the 1 mL protein solution.
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Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
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Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation times or higher pH can increase labeling efficiency but also increase the risk of hydrolysis and potential side reactions.
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Reaction Quenching:
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Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester. Add the 1 M Tris-HCl buffer to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl to the 1 mL reaction).
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Incubate for 15 minutes at room temperature.
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Purification:
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Remove the unreacted reagent, quenched reagent, and NHS byproduct from the labeled protein.
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For larger volumes, dialyze the sample against PBS (pH 7.4) overnight at 4°C.
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For smaller volumes, use a spin desalting column according to the manufacturer's instructions.
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Characterization:
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Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of Boc-cyclohexylalanine moieties.
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Experimental Workflow Diagram
Conclusion
Boc-L-cyclohexylalanine NHS ester is a powerful reagent for introducing a non-canonical, hydrophobic side chain into biological molecules. Its efficacy is entirely dependent on the researcher's understanding of its core properties and inherent instability in the presence of moisture. By adhering to strict storage and handling protocols and employing optimized reaction conditions, this building block can be used to reliably synthesize novel conjugates for advanced applications in drug discovery and chemical biology.
References
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Anaspec. Boc-beta-cyclohexyl-L-alanine - 5 g. Available at: [Link]
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PubChem. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. Supporting information_OBC_rev1. Available at: [Link]
